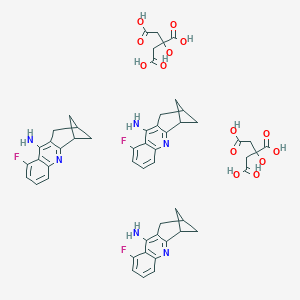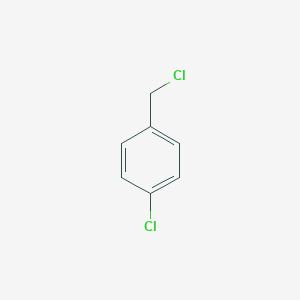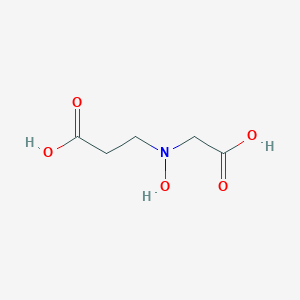
beta-Alanine, N-(carboxymethyl)-N-hydroxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-alanine, N-(carboxymethyl)-N-hydroxy-(9CI) is a naturally occurring amino acid that is found in the human body. It is produced by the liver and is used in the synthesis of carnosine, a dipeptide that is found in high concentrations in muscle tissue. Beta-alanine has been the subject of much scientific research in recent years due to its potential use as a dietary supplement for athletes and bodybuilders.
Mécanisme D'action
Beta-alanine works by increasing the concentration of carnosine in muscle tissue. Carnosine acts as a buffer, helping to reduce the acidity that builds up during high-intensity exercise. This can help to delay the onset of fatigue and improve exercise performance.
Effets Biochimiques Et Physiologiques
In addition to its effects on exercise performance, beta-alanine has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect against oxidative stress. Beta-alanine has also been shown to have anti-inflammatory effects, which may be beneficial for individuals with inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using beta-alanine in lab experiments is that it is a naturally occurring substance that is found in the human body. This means that it is relatively safe and well-tolerated. However, one limitation is that the effects of beta-alanine may vary depending on the dose and duration of supplementation.
Orientations Futures
There are several areas of future research that could be explored with beta-alanine. One area is the potential use of beta-alanine in the treatment of inflammatory conditions such as arthritis. Another area is the potential use of beta-alanine in the prevention and treatment of age-related muscle loss. Additionally, further research is needed to determine the optimal dose and duration of beta-alanine supplementation for improving athletic performance.
Méthodes De Synthèse
Beta-alanine can be synthesized in the laboratory by reacting diethanolamine with chloroacetic acid. The resulting product is then treated with sodium hydroxide to produce beta-alanine.
Applications De Recherche Scientifique
Beta-alanine has been extensively studied for its effects on athletic performance. Studies have shown that beta-alanine supplementation can increase muscle carnosine levels, which can delay the onset of fatigue during high-intensity exercise. Beta-alanine has also been shown to improve muscle endurance, power output, and overall exercise performance.
Propriétés
Numéro CAS |
137528-28-0 |
|---|---|
Nom du produit |
beta-Alanine, N-(carboxymethyl)-N-hydroxy-(9CI) |
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
3-[carboxymethyl(hydroxy)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO5/c7-4(8)1-2-6(11)3-5(9)10/h11H,1-3H2,(H,7,8)(H,9,10) |
Clé InChI |
JLXCXJVFJPVFQH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)O)C(=O)O |
SMILES canonique |
C(CN(CC(=O)O)O)C(=O)O |
Synonymes |
beta-Alanine, N-(carboxymethyl)-N-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
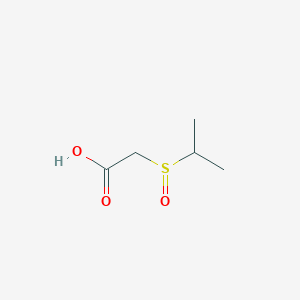
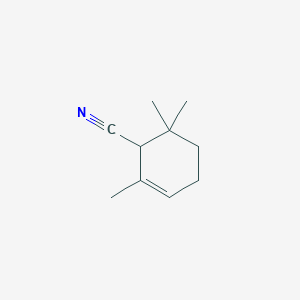
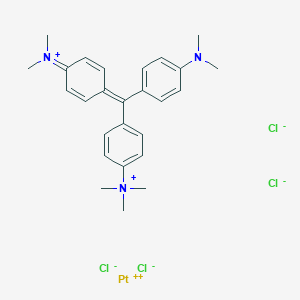
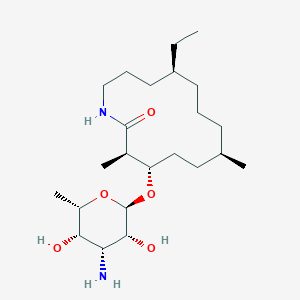
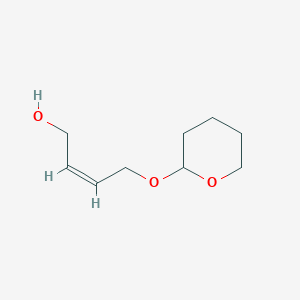
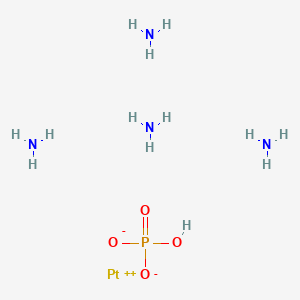
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
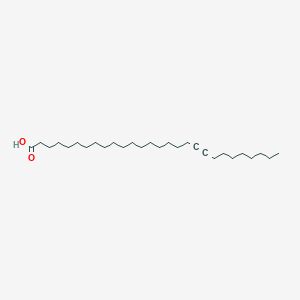
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
